[4-(4-Aminophenoxy)(2-pyridyl)]-N-(methyl-d3)carboxamide [4-(4-Aminophenoxy)(2-pyridyl)]-N-(methyl-d3)carboxamide
Brand Name: Vulcanchem
CAS No.: 1189975-18-5
VCID: VC0023291
InChI: InChI=1S/C13H13N3O2/c1-15-13(17)12-8-11(6-7-16-12)18-10-4-2-9(14)3-5-10/h2-8H,14H2,1H3,(H,15,17)/i1D3
SMILES: CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)N
Molecular Formula: C13H13N3O2
Molecular Weight: 246.284

[4-(4-Aminophenoxy)(2-pyridyl)]-N-(methyl-d3)carboxamide

CAS No.: 1189975-18-5

Cat. No.: VC0023291

Molecular Formula: C13H13N3O2

Molecular Weight: 246.284

* For research use only. Not for human or veterinary use.

[4-(4-Aminophenoxy)(2-pyridyl)]-N-(methyl-d3)carboxamide - 1189975-18-5

Specification

CAS No. 1189975-18-5
Molecular Formula C13H13N3O2
Molecular Weight 246.284
IUPAC Name 4-(4-aminophenoxy)-N-(trideuteriomethyl)pyridine-2-carboxamide
Standard InChI InChI=1S/C13H13N3O2/c1-15-13(17)12-8-11(6-7-16-12)18-10-4-2-9(14)3-5-10/h2-8H,14H2,1H3,(H,15,17)/i1D3
Standard InChI Key RXZZBPYPZLAEFC-FIBGUPNXSA-N
SMILES CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)N

Introduction

Chemical Structure and Properties

Molecular Identity

[4-(4-Aminophenoxy)(2-pyridyl)]-N-(methyl-d3)carboxamide is a deuterated derivative of 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide. While the non-deuterated version has the molecular formula C₁₃H₁₃N₃O₂, the deuterated analog substitutes three hydrogen atoms with deuterium in the methyl group, resulting in the formula C₁₃H₁₀D₃N₃O₂ .

Physical Properties

Based on the properties of the non-deuterated counterpart, the following physical characteristics can be anticipated for the deuterated compound:

PropertyValueNotes
Molecular Weight~246.27 g/molIncreased from 243.26 g/mol due to deuteration
Physical StateSolidWhite to light yellow/orange powder or crystalline
Melting Point~116-120°CMay differ slightly from non-deuterated version
AppearanceWhite to light yellow/orange powderSimilar to non-deuterated analog
LogP~0.9 (estimated)Based on non-deuterated analog at 25°C, pH 7
SolubilitySlightly soluble in DMSO and methanolSimilar to parent compound

The deuteration of the methyl group typically causes minimal changes to the physical properties compared to the non-deuterated version, though slight differences in melting point and solubility might be observed due to the kinetic isotope effect.

Structural Features

The compound contains several key structural components:

  • A pyridine ring with a carboxamide group at the 2-position

  • An ether linkage at the 4-position of the pyridine ring

  • A 4-aminophenoxy moiety

  • A deuterated methyl group (CD₃) attached to the nitrogen of the carboxamide

This structure gives the compound both hydrogen bond donor (amine group) and acceptor (carboxamide, pyridine nitrogen, and ether oxygen) capabilities, contributing to its potential pharmaceutical relevance .

Synthesis and Preparation

General Synthetic Approach

The synthesis of the deuterated compound would follow a similar route to that of the non-deuterated analog, with the key difference being the use of deuterated reagents for introducing the methyl-d3 group. The synthesis of the non-deuterated version involves:

  • Reaction of 4-aminophenol with potassium tert-butoxide in DMF

  • Addition of (4-chloro(2-pyridyl))-N-methylcarboxamide and potassium carbonate

  • Heating the reaction mixture to 80°C

  • Extraction and purification steps

For the deuterated version, (4-chloro(2-pyridyl))-N-(methyl-d3)carboxamide would be used instead, which can be prepared using deuterated methylamine (CD₃NH₂).

Deuteration Strategies

Applications and Research Significance

Metabolic Studies

Deuterium-labeled compounds serve as invaluable tools in metabolic studies due to the stable isotope nature of deuterium. The incorporation of deuterium into the methyl group of [4-(4-Aminophenoxy)(2-pyridyl)]-N-(methyl-d3)carboxamide enables researchers to:

  • Track metabolic pathways with precision

  • Identify specific sites of metabolic modification

  • Measure kinetic isotope effects in enzymatic reactions

  • Differentiate between endogenous and exogenous compounds in biological samples

These capabilities are particularly relevant when studying the metabolism of Sorafenib and related compounds, for which the non-deuterated version serves as an intermediate .

Pharmaceutical Applications

As an intermediate related to Sorafenib, the deuterated compound holds significance in oncology research. Sorafenib is a multi-kinase inhibitor used in the treatment of renal cell carcinoma, hepatocellular carcinoma, and thyroid cancer. The deuterated intermediate can provide valuable insights into:

  • Drug metabolism and pharmacokinetics

  • Structure-activity relationships

  • Development of improved therapeutic agents

  • Mechanistic studies of drug action

Analytical Standards

Deuterated compounds serve as internal standards in analytical methods, particularly in mass spectrometry. The mass shift induced by deuteration allows for accurate quantification of the non-deuterated analog in complex matrices. This application is especially important in:

  • Pharmaceutical quality control

  • Bioanalytical method development

  • Therapeutic drug monitoring

  • Environmental analysis

Spectroscopic Characteristics

Nuclear Magnetic Resonance (NMR) Spectroscopy

The deuteration of the methyl group results in distinctive NMR characteristics:

  • The signals corresponding to the methyl protons (typically around 2.8-3.0 ppm in ¹H NMR) would be absent in the deuterated compound

  • In ²H NMR (deuterium NMR), a signal for the CD₃ group would be observable

  • In ¹³C NMR, the methyl carbon signal would appear as a multiplet due to coupling with deuterium atoms

  • Reduced intensity of the methyl carbon signal in ¹³C NMR due to the lack of nuclear Overhauser effect enhancement

These spectroscopic features provide unambiguous confirmation of the deuterium incorporation.

Mass Spectrometry

Mass spectrometric analysis would reveal:

  • A molecular ion peak 3 mass units higher than the non-deuterated analog

  • Characteristic fragmentation patterns with corresponding mass shifts in fragments containing the deuterated methyl group

  • High isotopic purity confirmation through isotopic distribution analysis

Comparative Analysis with Related Compounds

Comparison with Non-deuterated Analog

The deuterated compound differs from its non-deuterated counterpart primarily in:

  • Molecular weight (approximately 3 g/mol higher)

  • Spectroscopic properties (NMR and MS differences)

  • Potential slight differences in chemical reactivity due to the kinetic isotope effect

  • Applications in analytical and metabolic studies

Relationship to Sorafenib

The non-deuterated version of this compound is recognized as a key intermediate in the synthesis of Sorafenib (BAY 43-9006), a multi-kinase inhibitor with anticancer properties . The deuterated analog would provide valuable insights into:

  • Metabolic fate of this structural moiety in the final drug

  • Mechanistic aspects of Sorafenib's action

  • Quantitative analysis of Sorafenib and its metabolites

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator